molecular formula C9H16ClNS B3085953 2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride CAS No. 1158410-58-2

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride

Cat. No. B3085953
M. Wt: 205.75 g/mol
InChI Key: BJNPQCYPKNHGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-N-(3-thienylmethyl)-5-(trifluoromethyl)aniline” has a molecular formula of C13H12F3NS . Another related compound, “2-Methyl-N-(3-thienylmethyl)-N-(2,2,2-trifluoroethyl)benzamide”, has a molecular formula of C15H14F3NOS .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular formula and mass of related compounds .

Scientific Research Applications

Neurochemistry and Neurotoxicity of Psychoactive Compounds

Research on psychoactive substances like 3,4-Methylenedioxymethamphetamine (MDMA) provides insights into their neurochemical effects and neurotoxicity. Studies have examined MDMA's acute and long-term effects on serotonin and dopamine neurotransmission, which are relevant to understanding the neurochemical pathways of related compounds (McKenna & Peroutka, 1990).

Therapeutic Applications of Psychoactive Substances

MDMA-assisted psychotherapy has been explored for treating various conditions, including post-traumatic stress disorder (PTSD) and anxiety associated with autism. This research highlights the potential therapeutic applications of psychoactive substances in clinical settings (Sessa, Higbed, & Nutt, 2019).

Ethylene Action Inhibition in Plants

The compound 1-Methylcyclopropene (1-MCP) demonstrates how chemicals can be used to manipulate ethylene action in plants, affecting fruit ripening and floral senescence. This application in postharvest biology underscores the diverse scientific uses of synthetic compounds (Blankenship & Dole, 2003).

Environmental Fate of Chemical Preservatives

Research on parabens, used as preservatives in various products, assesses their biodegradability and environmental fate. Such studies are vital for understanding the ecological impact of chemical substances and developing safer alternatives (Haman et al., 2015).

Downstream Processing in Bioproduction

The review on downstream processing of biologically produced 1,3-Propanediol and 2,3-Butanediol emphasizes the importance of separation technologies in the microbial production of chemicals. These insights are crucial for optimizing production processes and reducing costs (Xiu & Zeng, 2008).

properties

IUPAC Name

2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS.ClH/c1-8(2)5-10-6-9-3-4-11-7-9;/h3-4,7-8,10H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPQCYPKNHGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(3-thienylmethyl)-1-propanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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